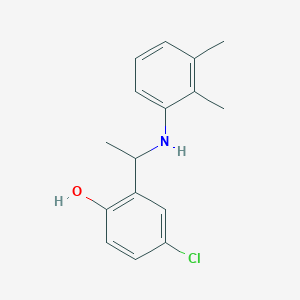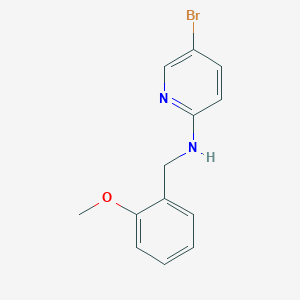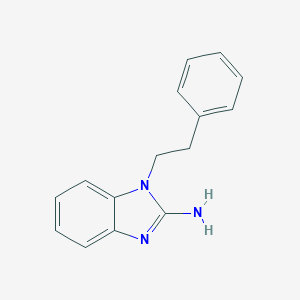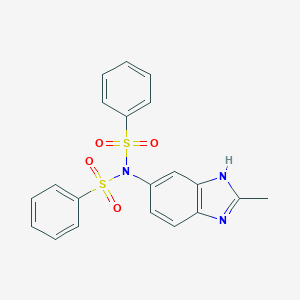![molecular formula C18H20N2O2 B379408 2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379408.png)
2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Substituents: The methoxymethyl and m-tolyloxy-ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzimidazole ring or the substituents, potentially forming amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
Uniqueness
2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-7-15(12-14)22-11-10-20-17-9-4-3-8-16(17)19-18(20)13-21-2/h3-9,12H,10-11,13H2,1-2H3 |
Clave InChI |
YLWIMVGINBKDQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)
![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)

![5-(4-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379344.png)
![5-(2-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379345.png)

![7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379348.png)
